molecular formula C11H11N5O2 B6044241 4-hydroxybenzaldehyde (6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone

4-hydroxybenzaldehyde (6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone

Cat. No. B6044241
M. Wt: 245.24 g/mol
InChI Key: NZVGVOONMDMISD-WUXMJOGZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-hydroxybenzaldehyde (6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone, also known as HOMT, is a chemical compound that has been studied for its potential applications in scientific research. This compound has shown promise in a variety of fields, including biochemistry and pharmacology, due to its unique properties and mechanisms of action.

Advantages and Limitations for Lab Experiments

One advantage of using 4-hydroxybenzaldehyde (6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone in lab experiments is that it is relatively easy to synthesize and purify. Additionally, it has been shown to be effective in a variety of applications, including as a chelating agent and antioxidant. However, one limitation is that its mechanisms of action are not fully understood, which can make it difficult to interpret experimental results.

Future Directions

There are many potential future directions for research involving 4-hydroxybenzaldehyde (6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone. One area of interest is its potential use as a therapeutic agent for a variety of conditions, including neurodegenerative diseases and cancer. Additionally, further research is needed to fully understand its mechanisms of action and potential applications in scientific research.

Synthesis Methods

The synthesis of 4-hydroxybenzaldehyde (6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone can be achieved through a multistep process involving the reaction of 4-hydroxybenzaldehyde with hydrazine hydrate, followed by the addition of a triazine derivative. This process yields a pure form of 4-hydroxybenzaldehyde (6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone that can be used for further research.

Scientific Research Applications

4-hydroxybenzaldehyde (6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone has been studied extensively for its potential applications in scientific research. One area of interest is its use as a chelating agent, which can help to remove heavy metals from biological systems. Additionally, 4-hydroxybenzaldehyde (6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)hydrazone has shown promise as an antioxidant, which can help to protect cells from damage caused by oxidative stress.

properties

IUPAC Name

3-[(2E)-2-[(4-hydroxyphenyl)methylidene]hydrazinyl]-6-methyl-4H-1,2,4-triazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N5O2/c1-7-10(18)13-11(16-14-7)15-12-6-8-2-4-9(17)5-3-8/h2-6,17H,1H3,(H2,13,15,16,18)/b12-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZVGVOONMDMISD-WUXMJOGZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(NC1=O)NN=CC2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=NN=C(NC1=O)N/N=C/C2=CC=C(C=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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